2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole
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Overview
Description
2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole is a compound that belongs to the class of oxazolines. Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two oxazoline rings attached to a phenyl group. Oxazolines are known for their versatility in various chemical reactions and their applications in different fields such as medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of Deoxo-Fluor® as a fluorinating agent to convert β-hydroxy amides to oxazolines at room temperature. The reaction is stereospecific and results in the inversion of stereochemistry . Another method involves the use of Burgess’ reagent, Mitsunobu reagent, or Martin sulfurane for the cyclodehydration process .
Industrial Production Methods
In industrial settings, the synthesis of oxazolines can be carried out using flow chemistry techniques. This method involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidation of oxazolines to oxazoles . Flow chemistry offers advantages such as improved safety, scalability, and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide, NiO2, or CuBr2/DBU.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, O2 gas.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophilic reagents (e.g., halogens, sulfonyl chlorides), nucleophilic reagents (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of bioactive molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole involves its ability to act as a ligand and form complexes with metal ions. The oxazoline rings provide coordination sites for metal ions, facilitating various catalytic processes. The compound can also participate in hydrogen bonding and π-π interactions, which contribute to its reactivity and stability in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine: A chiral ligand used in asymmetric catalysis.
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: A research compound with applications in coordination chemistry.
4,5-Dihydrooxazole Bilastine: An impurity of Bilastine, a nonsedating H1-antihistamine.
Uniqueness
2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole is unique due to its dual oxazoline rings, which enhance its coordination ability and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in catalytic applications.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-17-13(15-9)11-4-2-10(3-5-11)12-14-6-7-16-12/h2-5,9H,6-8H2,1H3 |
InChI Key |
HUSGGLCXTVOANN-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=N1)C2=CC=C(C=C2)C3=NCCO3 |
Origin of Product |
United States |
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